![molecular formula C19H20N4O2 B5505857 3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)
3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclocondensation reactions, utilizing starting materials like acetyl derivatives and hydrazines or hydroxylamines under specific conditions to form triazolo and pyrazine derivatives. For example, Desenko et al. (1998) describe the cyclocondensation of a triazolopyrimidine derivative with hydroxylamine and hydrazine, leading to isoxazolo and pyrazolotriazolopyrimidines, respectively, demonstrating the synthetic pathways that might be applicable to the compound (Desenko et al., 1998). Similarly, methods reported by Chowdhury et al. (2011) for the synthesis of 3-aryl substituted tetrahydrotriazolopyrazines via palladium-copper catalysis provide insights into potential synthetic routes (Chowdhury et al., 2011).
Scientific Research Applications
Chemical Synthesis and Derivatives Development Research on compounds with a core structure similar to triazolo[4,3-a]pyrazine involves the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Dawood (2004) discussed the synthesis of indolizines and triazolo[4,3-a]pyridines through reactions involving pyridinium salts, highlighting the versatility of such structures in generating various heterocyclic compounds Dawood, 2004.
Antimicrobial and Antifungal Properties Compounds containing the triazolo[4,3-a]pyrazine moiety have been evaluated for their biological activities, including antimicrobial and antifungal effects. Hassan (2013) synthesized pyrazoline and pyrazole derivatives, assessing their antimicrobial activities against various organisms, thereby suggesting the potential of triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents Hassan, 2013.
Anticancer Activity The synthesis of novel compounds incorporating triazolo[4,3-a]pyrazine structures has also been explored for anticancer applications. Studies have focused on synthesizing derivatives and evaluating their in vitro anticancer activities, indicating the potential of such compounds in cancer therapy Pei et al., 2022.
Pharmacokinetic Optimization Efforts to optimize the pharmacokinetic properties of triazolo[4,3-a]pyrazine derivatives have led to the identification of compounds with improved brain penetration and selectivity for certain receptors, underscoring their potential in clinical development for neurological conditions Letavic et al., 2017.
properties
IUPAC Name |
(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(5-methyl-2-phenylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-10-22(11-17-21-20-14(3)23(12)17)19(24)16-9-13(2)25-18(16)15-7-5-4-6-8-15/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQAIQBXWYETFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3=C(OC(=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.